1-(difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, a pyrrolidinyl group, and a pyrazole sulfonamide moiety. The unique structural features of this compound make it a valuable candidate for various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor . The pyrazole ring can be formed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The pyrrolidinyl group is typically introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production . The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors . The pyrazole sulfonamide moiety may play a role in binding to specific protein targets, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(TRIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-IMIDAZOLE-4-SULFONAMIDE: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the difluoromethyl group in 1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .
Properties
Molecular Formula |
C16H20F2N4O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H20F2N4O2S/c1-12-15(11-22(20-12)16(17)18)25(23,24)19-10-13-6-2-3-7-14(13)21-8-4-5-9-21/h2-3,6-7,11,16,19H,4-5,8-10H2,1H3 |
InChI Key |
HBRHGYYGFHIBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC=CC=C2N3CCCC3)C(F)F |
Origin of Product |
United States |
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